molecular formula C26H20N2O3S2 B2880852 N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide CAS No. 923391-02-0

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide

Cat. No. B2880852
CAS RN: 923391-02-0
M. Wt: 472.58
InChI Key: FEQDGECMPCBBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide” is a complex organic compound that contains several functional groups, including a benzyl group, a benzo[d]thiazol-2-yl group, a methylsulfonyl group, and a naphthamide group . These groups are common in many pharmaceuticals and could potentially give this compound various biological activities.


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized by coupling reactions . For example, 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a benzyl group attached to a benzo[d]thiazol-2-yl group, which is further substituted with a methylsulfonyl group. Additionally, it has a 2-naphthamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the benzyl group might undergo oxidation, and the amide group might undergo hydrolysis .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as the compound , have been studied for their antioxidant properties . These compounds can act as free radical scavengers, protecting cells from oxidative stress which is a factor in various chronic diseases .

Analgesic and Anti-inflammatory Activity

Research has indicated that thiazole derivatives exhibit analgesic and anti-inflammatory activities . They can be designed to target specific pathways in the body to reduce pain and inflammation, potentially with fewer side effects compared to traditional drugs .

Antimicrobial and Antifungal Applications

The structural motif of benzothiazole is present in many compounds with antimicrobial and antifungal properties. This makes them valuable in the development of new treatments for infections caused by resistant strains of bacteria and fungi .

Antitubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents . Their ability to inhibit the growth of Mycobacterium tuberculosis makes them a focus of research for new therapies against tuberculosis .

Neuroprotective Effects

Compounds with a thiazole core have been associated with neuroprotective effects . They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Antitumor and Cytotoxic Activity

Thiazole derivatives are being explored for their antitumor and cytotoxic activities . They have the potential to be developed into anticancer drugs that target specific cancer cells while minimizing harm to healthy cells .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include studying its biological activities, optimizing its synthesis, and investigating its mechanism of action .

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses. The compound exhibits effective, uncompetitive, and selective inhibition against AChE .

Pharmacokinetics

The compound has shown low toxicity and is capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells , suggesting it may have favorable bioavailability and metabolic stability.

Result of Action

The compound’s action results in enhanced cholinergic transmission due to increased acetylcholine concentration. This can lead to improved cognition and spatial memory . Furthermore, the compound has also shown Aβ 1-42 aggregation inhibition (53.30%) and disaggregation activities , suggesting it may have potential therapeutic effects in conditions such as Alzheimer’s disease.

properties

IUPAC Name

N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S2/c1-33(30,31)22-13-14-23-24(16-22)32-26(27-23)28(17-18-7-3-2-4-8-18)25(29)21-12-11-19-9-5-6-10-20(19)15-21/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQDGECMPCBBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.